PPARγ Activation Potency of 4,5-DiHDPA Lactone Compared to Rosiglitazone
4,5-DiHDPA lactone activates human PPARγ with an EC50 of 550 nM, as reported by vendor data . This is approximately 9-fold less potent than the thiazolidinedione rosiglitazone, which exhibits an EC50 of 60 nM in comparable human PPARγ transactivation assays . However, unlike rosiglitazone, 4,5-DiHDPA lactone is an endogenous-like lipid mediator, offering a mechanistically distinct activation profile with potentially fewer off-target effects .
| Evidence Dimension | PPARγ activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 550 nM (Human PPARγ) |
| Comparator Or Baseline | Rosiglitazone: EC50 = 60 nM (Human PPARγ) |
| Quantified Difference | 4,5-DiHDPA lactone is 9.2-fold less potent |
| Conditions | Human PPARγ transactivation assay (cell-based, vendor-reported) |
Why This Matters
This quantitative difference is critical for researchers designing dose-response experiments, as 4,5-DiHDPA lactone requires higher concentrations to achieve comparable receptor activation, influencing both in vitro and in vivo study design.
